Beauvericin-13C45
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Overview
Description
Beauvericin-13C45 is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Fusarium species . It is a stable isotope-labeled compound where carbon atoms are replaced with 13C isotopes, making it useful for mass spectrometry analysis . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by BEA synthetase . The synthesis involves the incorporation of D-hydroxyisovaleryl and N-methylphenylalanyl residues in an alternating sequence . The stable isotope-labeled version, Beauvericin-13C45, is prepared by substituting carbon atoms with 13C isotopes during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves fermentation of specific Fusarium species under controlled conditions . The fermentation process is optimized to maximize the yield of Beauvericin, which is then purified and labeled with 13C isotopes .
Chemical Reactions Analysis
Types of Reactions
Beauvericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of Beauvericin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic hexadepsipeptide structure .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Beauvericin .
Scientific Research Applications
Beauvericin-13C45 has a wide range of scientific research applications:
Mechanism of Action
Beauvericin exerts its effects through its ionophoric activity, rapidly increasing ion permeability, especially calcium ions, in biological membranes . This leads to increased intracellular calcium levels, oxidative stress, and apoptosis in cancer cells . Beauvericin also inhibits human immunodeficiency virus type-1 integrase, preventing viral replication .
Comparison with Similar Compounds
Beauvericin is structurally similar to enniatins, another group of cyclic hexadepsipeptide mycotoxins produced by Fusarium species . Beauvericin differs in the nature of the N-methylamino acid, which contributes to its unique biological activities . Enniatins have comparatively weaker activity, highlighting the distinctiveness of Beauvericin .
List of Similar Compounds
- Enniatins
- Fusaproliferin
- Moniliformin
Beauvericin-13C45 stands out due to its stable isotope labeling, making it a valuable tool in analytical chemistry and research .
Properties
Molecular Formula |
C45H57N3O9 |
---|---|
Molecular Weight |
828.62 g/mol |
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tris((1,2,3,4,5,6-13C6)cyclohexatrienyl(113C)methyl)-4,10,16-tri((113C)methyl)-6,12,18-tri((1,2,3-13C3)propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1 |
InChI Key |
GYSCAQFHASJXRS-PANLYRFJSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]1[13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O1)[13CH2][13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13CH3] |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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